molecular formula C18H13N3O B5655000 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea

1-(2-Cyanophenyl)-3-naphthalen-2-ylurea

Cat. No.: B5655000
M. Wt: 287.3 g/mol
InChI Key: OZIDXBNHCQHLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyanophenyl)-3-naphthalen-2-ylurea is a urea derivative featuring a 2-cyanophenyl group at the N1 position and a naphthalen-2-yl group at the N3 position. Urea derivatives are widely studied for their biological activities, particularly as antifungal agents. This compound has been synthesized via reactions involving nucleophilic substitution or condensation, as seen in structurally related naphthoquinone derivatives . Its antifungal activity against Botrytis cinerea has been explored, positioning it as a candidate for agrochemical development .

Properties

IUPAC Name

1-(2-cyanophenyl)-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-12-15-7-3-4-8-17(15)21-18(22)20-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIDXBNHCQHLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea typically involves the reaction of 2-cyanophenyl isocyanate with 2-naphthylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-Cyanophenyl)-3-naphthalen-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea and analogous compounds:

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Properties/Activity
This compound 2-Cyanophenyl Naphthalen-2-yl ~296.33* Antifungal activity
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea 2-Methoxyphenyl Naphthalen-2-yl 292.33 Unknown bioactivity; methoxy may reduce H-bonding capacity
1-(2-Cyanophenyl)-3-phenylurea 2-Cyanophenyl Phenyl ~239.25* Reduced lipophilicity vs. naphthyl analogs
1-(2-Chlorophenyl)-3-cyclohexylurea 2-Chlorophenyl Cyclohexyl ~266.74* Potential pesticidal applications
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea 2,4-Dichlorophenethyl Naphthalen-1-yl ~363.23* Increased halogenated bulk; uncharacterized activity
Isotianil/Tiadinil 2-Cyanophenyl Thiazole/Thiadiazole 231.25/242.29 Commercial fungicides; mode of action via systemic acquired resistance

*Calculated based on molecular formulas.

Key Observations

Antifungal Activity: this compound demonstrates in vivo and in vitro antifungal activity against B. Isotianil and tiadinil, which share the 2-cyanophenyl moiety but incorporate heterocyclic R2 groups, are commercially used fungicides, suggesting that the naphthalen-2-yl substitution in the target compound may offer a novel mode of action .

Synthetic and Structural Insights: The synthesis of related 2-cyanophenyl-urea derivatives often involves nucleophilic aromatic substitution or condensation reactions, as seen in the preparation of 2-(1-(2-cyanophenyl)piperazinyl)-3-chloro-1,4-naphthoquinone . IR spectroscopy confirms the presence of the cyano group (stretching band at ~2220 cm⁻¹) in related compounds, a critical diagnostic feature for structural validation .

Computational and Crystallographic Tools

  • Structural analogs, such as (E)-1-[2-(2-cyanophenyl)diazen-2-ium-1-yl]naphthalen-2-olate, highlight the planar geometry of naphthalene systems and their capacity for π-π interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.